
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(but-3-yn-1-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves the following steps:
Formation of the Fmoc-protected amino acid: The fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkyne introduction: The but-3-yn-1-yl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Deprotected amino acids ready for further reactions.
Wissenschaftliche Forschungsanwendungen
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of peptide-based probes for studying biological processes.
Medicine: Employed in the development of peptide-based therapeutics.
Industry: Used in the production of specialized peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. The alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-methoxybutanoic acid
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-dec-9-enoic acid
Uniqueness
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of both the Fmoc protecting group and the alkyne functional group. This combination allows for versatile applications in peptide synthesis and click chemistry, making it a valuable compound in various research and industrial settings.
Eigenschaften
Molekularformel |
C21H19NO4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-[but-3-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19H,3,12-14H2,(H,23,24) |
InChI-Schlüssel |
FMGOXTQODSHAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


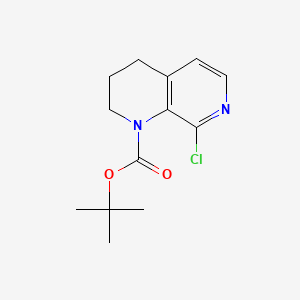
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)


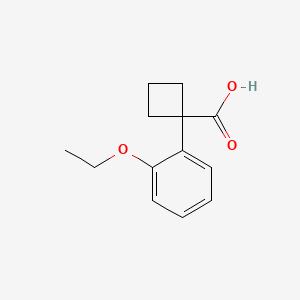
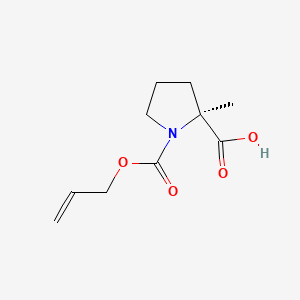
![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)
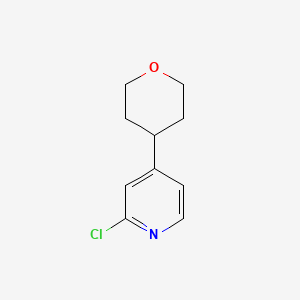
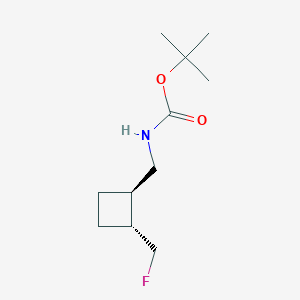


![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
